

# Application Notes and Protocols: **rac-trans-1-Deshydroxy Rasagiline** Analytical Standard

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## Compound of Interest

Compound Name: *rac-trans-1-Deshydroxy Rasagiline*

Cat. No.: B586177

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## Introduction

Rasagiline is a potent, irreversible monoamine oxidase type B (MAO-B) inhibitor utilized in the management of Parkinson's disease. The metabolism of Rasagiline is extensive, primarily occurring in the liver via the cytochrome P450 enzyme system, with CYP1A2 being the major isoenzyme involved.[1][2] This process leads to the formation of several metabolites, including the major metabolite (R)-1-aminoindan, as well as hydroxylated derivatives.[2][3][4]

This document provides detailed application notes and protocols for the analytical standard of **rac-trans-1-Deshydroxy Rasagiline**. This compound, chemically known as (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, is a metabolite of Rasagiline.[5] As an analytical standard, it is crucial for the accurate identification and quantification of this metabolite in various matrices during preclinical and clinical studies, as well as for impurity profiling in drug manufacturing.

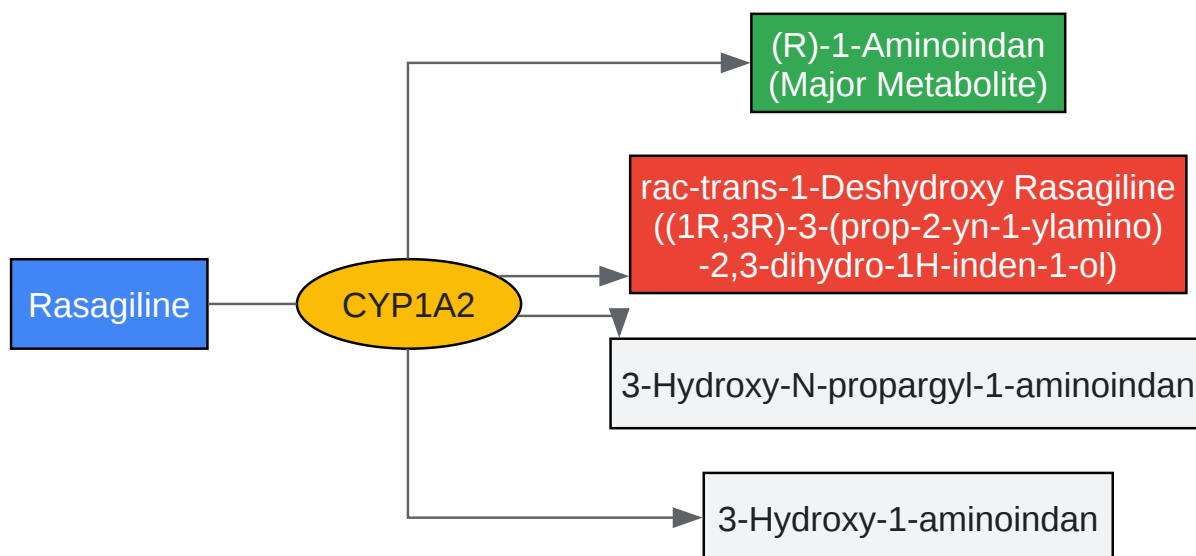
## Chemical Properties

A summary of the key chemical properties of **rac-trans-1-Deshydroxy Rasagiline** is provided in the table below.

Property	Value	Reference
Analyte Name	rac-trans-1-Deshydroxy Rasagiline	[5]
IUPAC Name	(1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol	[5]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO	[5]
Molecular Weight	187.1 g/mol	[5]
InChI	InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1	[5]
Canonical SMILES	C#CCN[C@H]1C--INVALID-LINK--O	[5]

## Metabolic Pathway of Rasagiline

Rasagiline undergoes extensive metabolism to several key metabolites. The diagram below illustrates the primary metabolic pathway leading to the formation of **rac-trans-1-Deshydroxy Rasagiline** and other major metabolites.



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Caption: Metabolic pathway of Rasagiline.

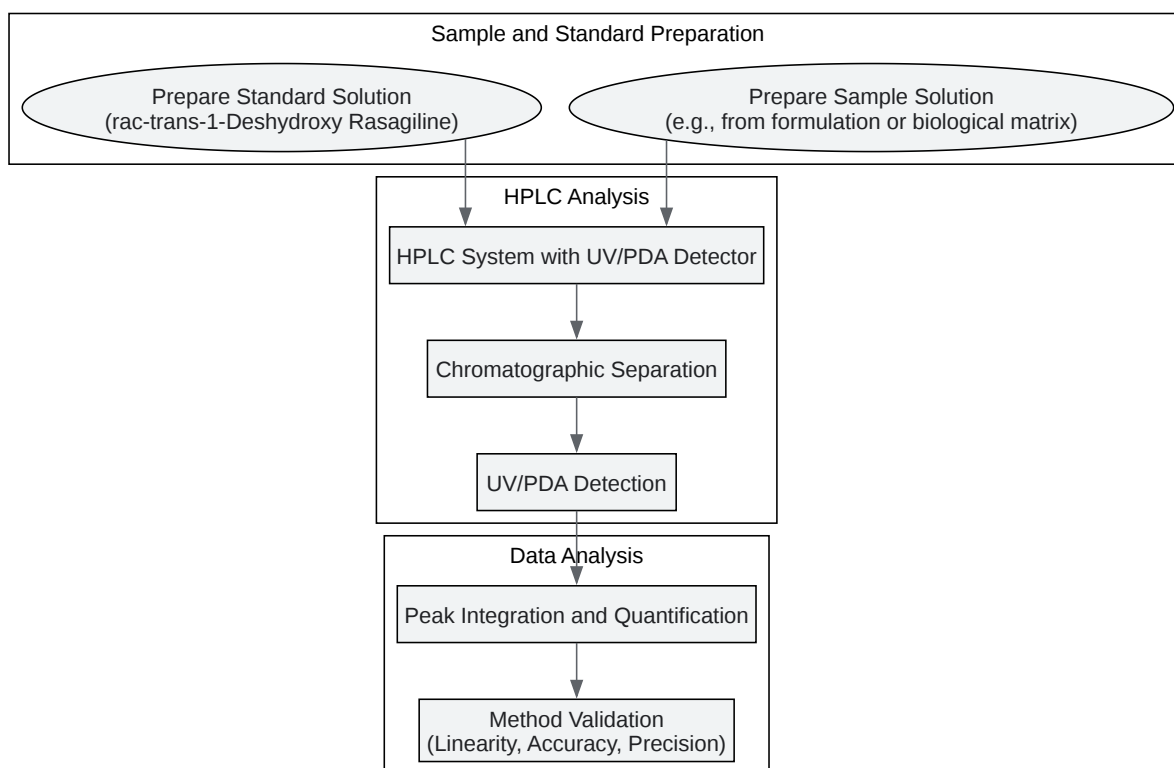
## Analytical Methods and Protocols

The following protocols are provided as a guide for the analysis of **rac-trans-1-Deshydroxy Rasagiline**. These are based on established methods for Rasagiline and its related impurities and metabolites and may require optimization for specific applications.

### High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is adapted from validated HPLC methods for Rasagiline and its impurities.

Experimental Workflow:



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Caption: General workflow for HPLC analysis.

Chromatographic Conditions (Recommended Starting Point):

Parameter	Recommended Condition
Column	C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic elution. A common starting point is a mixture of acetonitrile and water (50:50, v/v) with pH adjusted to 3.0 with orthophosphoric acid.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm (based on Rasagiline's absorbance)
Injection Volume	10 $\mu$ L
Internal Standard	Selegiline or a structurally similar compound can be considered.

#### Protocol:

- **Standard Solution Preparation:** Accurately weigh and dissolve the **rac-trans-1-Deshydroxy Rasagiline** analytical standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve.
- **Sample Preparation:**
  - **For Pharmaceutical Formulations:** Extract a known amount of the powdered tablet or formulation with the diluent, sonicate to ensure complete dissolution, and filter through a 0.45  $\mu$ m filter before injection.
  - **For Biological Matrices (e.g., Plasma):** Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be evaporated and reconstituted in the mobile phase before injection. A liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples and lower detection limits.

- **Chromatographic Analysis:** Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
- **Quantification:** Identify the peak corresponding to **rac-trans-1-Deshydroxy Rasagiline** based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Parameters (as per ICH Guidelines):

Parameter	Typical Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.999$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

This method is suitable for the quantification of low levels of **rac-trans-1-Deshydroxy Rasagiline**, particularly in biological matrices.

Mass Spectrometric Conditions (Hypothetical - requires experimental optimization):

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1)	m/z 188.1 (corresponding to [M+H] <sup>+</sup> )
Product Ion (Q3)	To be determined by infusion of the standard and performing a product ion scan. A plausible fragment would be related to the loss of water or the propargyl group.
Collision Energy (CE)	To be optimized for maximum product ion intensity.
Internal Standard	A stable isotope-labeled version of the analyte or a closely related compound.

#### Protocol:

- **Sample Preparation:** Follow the sample preparation steps outlined for biological matrices in the HPLC protocol, ensuring high purity of the final extract to minimize matrix effects.
- **LC-MS/MS Analysis:** Utilize an HPLC system coupled to a triple quadrupole mass spectrometer. The chromatographic conditions can be similar to those described for the HPLC method, often with faster gradients for higher throughput.
- **Quantification:** Monitor the specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve prepared in the same matrix.

## Data Presentation

The following tables summarize the expected and reported data for the analysis of Rasagiline and its related compounds, which can serve as a reference for the analysis of **rac-trans-1-Deshydroxy Rasagiline**.

Table 1: Chromatographic Data for Rasagiline and Related Compounds (Reference)

Compound	Typical Retention Time (min)	Detection Wavelength (nm)
Rasagiline	5.0 - 7.0	210, 268
1-Indanone (impurity)	~15.0	210
1-Indanol (impurity)	~18.7	210
rac-trans-1-Deshydroxy Rasagiline	To be determined experimentally	Expected ~210 nm

Table 2: Mass Spectrometric Data for Rasagiline (Reference for Method Development)

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Rasagiline	172.1	117.1
rac-trans-1-Deshydroxy Rasagiline	Expected 188.1	To be determined

## Conclusion

The analytical standard for **rac-trans-1-Deshydroxy Rasagiline** is an essential tool for the comprehensive study of Rasagiline's metabolism and for ensuring the quality and safety of the drug product. The protocols and data presented in these application notes provide a robust starting point for researchers, scientists, and drug development professionals to develop and validate analytical methods for the accurate quantification of this metabolite. Method optimization and validation are critical steps to ensure the reliability of the generated data for specific applications.

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